molecular formula C10H16O3 B13195673 Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13195673
M. Wt: 184.23 g/mol
InChI Key: VUTFMUAGRYEPOZ-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a spirocyclic ether ester characterized by a unique bicyclic framework. Its structure comprises a seven-membered spiro system (1-oxaspiro[2.4]heptane) fused with a methyl carboxylate group at position 2 and an ethyl substituent at position 3. Notably, it is listed as a discontinued product in commercial catalogs , suggesting challenges in synthesis, stability, or market demand.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-7-4-5-10(6-7)8(13-10)9(11)12-2/h7-8H,3-6H2,1-2H3

InChI Key

VUTFMUAGRYEPOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(C1)C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of ethyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate with methanol in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

large-scale synthesis would likely follow similar reaction conditions as the laboratory methods, with additional steps for purification and quality control to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, influencing various biochemical pathways. Detailed studies on its exact mechanism are limited, but it is believed to modulate enzyme activity and receptor interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Spirocyclic Esters

The most direct analogs differ in substituents at position 5 or the ester group:

Compound Name Molecular Formula Molecular Weight CAS Number Key Feature Commercial Status
Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate C10H16O3 ~184.23 (calc.) 862705-28-0 Ethyl at C5, methyl ester Discontinued
Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate C9H14O3 170.21 73039-98-2 Methyl at C5, methyl ester Available
Ethyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate C11H18O3 198.26 (calc.) N/A Ethyl at C5, ethyl ester Discontinued
  • Ethyl esters (vs. methyl) may exhibit slower hydrolysis rates due to steric hindrance, affecting metabolic stability in biological systems .

Spiro vs. Bicyclic Systems

Compounds with bicyclic frameworks (e.g., bicyclo[2.2.2]octane) differ in rigidity and spatial geometry:

Compound Name Framework CAS Number Key Feature
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Bicyclo[2.2.2]octane 94994-15-7 Rigid, fused bicyclic system
Methyl 6-oxospiro[3.3]heptane-2-carboxylate Spiro[3.3]heptane 1138480-98-4 Smaller spiro system ([3.3] vs. [2.4])
  • Spiro[3.3]heptane systems (vs. [2.4]) have reduced ring strain and altered dihedral angles, which may improve synthetic accessibility .

Functional Group Modifications

Analogous compounds with carbamate or amide groups highlight the role of ester replacement:

Compound Name Functional Group CAS Number Application/Activity
tert-Butyl 5-((4-decylphenyl)(methyl)carbamoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Carbamate/amide N/A Spns2 inhibitor (bioactivity study)
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid β-lactam/thiazolidine N/A Antibiotic scaffold
  • Ester vs. Carbamate/Amide: Carbamates (e.g., tert-butyl derivatives) often enhance metabolic stability and bioavailability compared to esters, as seen in Spns2 inhibitor studies . β-lactam-containing bicyclo systems () demonstrate the critical role of ring strain in antibiotic activity, a feature less pronounced in spirocyclic esters.

Biological Activity

Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a compound with a unique spirocyclic structure that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H16O3C_{10}H_{16}O_3 and a molecular weight of 184.23 g/mol. Its structure includes an oxaspiro unit, which contributes to its reactivity and interactions in biological systems. The presence of the carboxylate functional group enhances its potential for various chemical reactions, making it a valuable building block in organic synthesis .

Pharmacological Potential

Research indicates that compounds with spirocyclic structures, like this compound, exhibit diverse pharmacological activities. The following sections summarize key areas of biological activity:

  • Anti-inflammatory Activity :
    • Compounds similar to methyl 5-ethyl-1-oxaspiro[2.4]heptane have shown potential in inhibiting inflammatory pathways, such as the caspase-1 pathway, which is crucial in the inflammatory response .
  • Anticancer Properties :
    • Certain derivatives of spiro compounds have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, γ-butyrolactones have demonstrated significant anti-cancer activity through mechanisms such as AKT inhibition .
  • Antibacterial and Antifungal Effects :
    • Some related compounds have exhibited potent antibacterial and antifungal activities, suggesting that methyl 5-ethyl-1-oxaspiro[2.4]heptane may also possess similar properties .
  • Neuroprotective Effects :
    • Research has indicated that spirocyclic compounds can offer neuroprotective benefits by mitigating oxidative stress and promoting neuronal health .

Synthesis

The synthesis of this compound typically involves several steps, starting from readily available precursors. The reaction often includes the use of methanol in the presence of a catalyst to facilitate the formation of the desired compound from its ethyl precursor . The general reaction conditions are as follows:

StepReaction Conditions
1Reaction with methanol
2Catalytic conditions
3Purification (e.g., recrystallization)

Case Study: Anti-inflammatory Activity

In a study evaluating various γ-butyrolactones for their anti-inflammatory properties, methyl 5-ethyl-1-oxaspiro[2.4]heptane was tested alongside other derivatives, revealing IC50 values indicating significant inhibition of inflammation markers .

Case Study: Anticancer Activity

Another investigation focused on the cytotoxic effects of spirocyclic compounds against cancer cell lines demonstrated that methyl 5-ethyl-1-oxaspiro[2.4]heptane exhibits promising activity with an IC50 value comparable to established anticancer agents .

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